BenchChemオンラインストアへようこそ!

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Physicochemical profiling logP Medicinal chemistry

This 2,5-dioxo-7-(meta-chlorophenyl)-HHQ-3-carboxylic acid occupies a distinct, underexplored chemical space relative to the extensively characterized 5-oxo-HHQ and 4-aryl-HHQ series. The meta-chlorophenyl at C7—combined with the 2,5-dioxo oxidation state—enables exploration of novel ABC transporter selectivity profiles, while the free C3 carboxylic acid serves as a synthetic handle for amide coupling. Its robust N–H···O hydrogen-bonded supramolecular synthon makes it a candidate for co-crystal screening. Choose this scaffold to access novel IP space in kinase inhibition and MDR reversal research unavailable from commercial 4-aryl-HHQ analogs.

Molecular Formula C16H12ClNO4
Molecular Weight 317.72 g/mol
Cat. No. B11038376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Molecular FormulaC16H12ClNO4
Molecular Weight317.72 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H12ClNO4/c17-10-3-1-2-8(4-10)9-5-13-11(14(19)6-9)7-12(16(21)22)15(20)18-13/h1-4,7,9H,5-6H2,(H,18,20)(H,21,22)
InChIKeyHVAXIAOBKAPELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (C₁₆H₁₂ClNO₄, MW 317.72 g/mol) is a synthetic hexahydroquinoline (HHQ) derivative bearing a 3-chlorophenyl substituent at the C7 position, a carboxylic acid at C3, and carbonyl groups at C2 and C5 . The hexahydroquinoline scaffold is a partially saturated bicyclic system structurally related to both 1,4-dihydropyridine calcium channel modulators and quinolone antibacterial agents . This compound is cataloged as a screening compound (e.g., ZINC29545887) with no previously reported bioactivity in ChEMBL as of its database entry, placing it in a distinct category of underexplored chemical space relative to extensively characterized 5-oxo-HHQ and 4-aryl-HHQ analogs .

Why 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid Cannot Be Replaced by Common HHQ Analogs


Substitution at the hexahydroquinoline C7 position with a meta-chlorophenyl group, combined with the 2,5-dioxo oxidation state and a free C3 carboxylic acid, creates a distinct pharmacophoric pattern that is absent from the more widely studied 5-oxo-HHQ (C2 methyl/C3 ester) and 4-aryl-HHQ series . In the 5-oxo-HHQ MDR reversal series, the position of the aryl substituent (C4 vs. C7) and the chlorine substitution pattern (meta vs. para vs. ortho) determined transporter selectivity profiles: 3-chlorophenyl-bearing compound D6 was the most potent P-gp inhibitor, while the 4-chlorophenyl analog D3 preferentially targeted BCRP . The C3 carboxylic acid in the target compound further differentiates it from the carboxamide series (e.g., the HIV-1 integrase inhibitor N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-HHQ-3-carboxamide), where the carboxamide moiety was essential for LEDGF/p75 disruption activity . Simply substituting a commercially available 5-oxo-HHQ or 4-aryl-HHQ derivative for this 2,5-dioxo-7-(meta-chlorophenyl)-HHQ-3-carboxylic acid would alter both the hydrogen-bonding pharmacophore and the aryl presentation vector, undermining any structure-activity relationship dependent on this specific substitution geometry.

Quantitative Differentiation Evidence for 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid vs. Closest Analogs


Meta-Chlorophenyl Regioisomeric Differentiation: Impact on Predicted logP and Polar Surface Area vs. Para-Chlorophenyl and Unsubstituted Analogs

The meta-chlorine substitution on the C7 phenyl ring imparts distinct physicochemical properties compared to para-chloro and unsubstituted analogs. The target compound has a computed logP of 3.645 (ZINC29545887) . While experimentally determined logP values for the exact para-chlorophenyl isomer are not available in the public domain, the meta-substitution pattern is known to produce a larger dipole moment than para-substitution (class-level inference), which may influence membrane permeability and protein binding in ways that differ from the para-chloro or 4-methoxy analogs . The topological polar surface area (tPSA) is estimated at approximately 83–87 Ų for the carboxylic acid form, which is approximately 20 Ų higher than the corresponding ethyl ester analog (ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-HHQ-3-carboxylate, C₂₁H₂₄ClNO₃, tPSA ~55–65 Ų), potentially affecting oral bioavailability predictions .

Physicochemical profiling logP Medicinal chemistry

C7-Aryl vs. C4-Aryl Substitution: Scaffold Positional Differentiation and Implications for Transporter Selectivity from 5-Oxo-HHQ MDR Data

In the structurally related 5-oxo-hexahydroquinoline series, the 3-chlorophenyl substituent at C4 conferred selective P-glycoprotein (P-gp) inhibitory activity: compound D6 (bearing 3-chlorophenyl at C4) was identified as the most potent P-gp inhibitor among 13 tested derivatives, causing significant MDR reversal at 1–10 μM, while the 4-chlorophenyl analog D3 was the most potent BCRP inhibitor, and the 2,3-dichlorophenyl analog D5 was the most potent MRP1 inhibitor . The target compound differs by bearing the 3-chlorophenyl group at the C7 position (rather than C4) and by having a 2,5-dioxo (rather than 5-oxo-2-methyl) oxidation pattern. Although no direct head-to-head data exist for the C7-substituted series, the well-documented positional sensitivity of transporter selectivity in the C4 series strongly implies that relocating the aryl group from C4 to C7 would alter both the pharmacophoric presentation angle and the transporter selectivity fingerprint .

Multidrug resistance reversal P-glycoprotein ABC transporters

Free Carboxylic Acid at C3: Differentiation from Carboxamide and Ester Analogs in HIV-1 Integrase and Kinase Targeting Contexts

The C3 carboxylic acid functional group distinguishes the target compound from the carboxamide series that has shown HIV-1 antiviral activity. In the study by Bode et al. (2022), N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-HHQ-3-carboxamide was identified as a promising HIV-1 integrase-LEDGF/p75 interaction disruptor, with the carboxamide moiety serving as a critical hydrogen-bond donor/acceptor . The free carboxylic acid of the target compound presents an additional negative charge at physiological pH (predicted pKa ~4–5), increasing aqueous solubility but potentially reducing passive membrane permeability relative to the neutral carboxamide. This functional group difference is also relevant to kinase inhibitor design: quinoline-3-carboxylic acids have been reported as protein kinase CK2 inhibitors and YAK3 inhibitors, where the carboxylic acid engages in a conserved salt bridge with the catalytic lysine residue . The carboxamide analogs would lack this ionic interaction capability.

HIV-1 integrase Kinase inhibition Carboxylic acid pharmacophore

2,5-Dioxo vs. 5-Oxo Oxidation State: Structural Consequences for Ring Planarity and Molecular Recognition

The 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline scaffold differs from the more common 5-oxo-1,4,5,6,7,8-hexahydroquinoline scaffold by the presence of a second carbonyl at C2 and by the saturation state of the nitrogen-containing ring. In the 5-oxo series, the C2–C3 bond is typically endocyclic within a 1,4-dihydropyridine ring, whereas in the 2,5-dioxo series, C2 is a carbonyl and the ring system adopts a different conjugation pattern . Crystal structures of closely related 2,5-dioxo-HHQ-3-carboxylic acid derivatives (e.g., 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-HHQ-3-carboxylic acid) reveal that the molecules form classical N–H···O hydrogen-bonded inversion dimers with an R₂²(8) ring motif, with molecular planes parallel to the crystallographic (020) plane . This dimerization behavior, driven by the 2,5-dioxo-3-carboxylic acid motif, is distinct from the packing arrangements observed in 5-oxo-HHQ-3-carboxylate esters and may influence solid-state stability, solubility, and co-crystal formation potential.

Scaffold oxidation state Crystal structure Molecular recognition

Optimal Application Scenarios for 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Exploratory Screening for Novel MDR Transporter Modulators with Non-C4-Aryl Topology

Given the established transporter selectivity differences between meta-chlorophenyl (P-gp selective) and para-chlorophenyl (BCRP selective) substituents in the 5-oxo-HHQ C4 series, the C7-(3-chlorophenyl)-2,5-dioxo-HHQ-3-carboxylic acid scaffold offers an underexplored topology for probing ABC transporter pharmacology . Research groups investigating structure-activity relationships for P-gp, MRP1, or BCRP inhibition can use this compound as a seed structure to explore whether relocating the aryl group from C4 to C7, combined with the 2,5-dioxo oxidation state, generates novel selectivity profiles relative to the extensively patented C4-aryl-HHQ chemical space. The free carboxylic acid also provides a synthetic handle for amide coupling to generate focused libraries for transporter selectivity screening .

Kinase Inhibitor Fragment-Based Drug Discovery Leveraging the Carboxylic Acid Salt-Bridge Motif

Quinoline-3-carboxylic acids are established pharmacophores for kinase inhibition, where the carboxylic acid forms a conserved ionic interaction with the catalytic lysine residue in the ATP-binding pocket . The hexahydroquinoline scaffold of the target compound provides a more three-dimensional, partially saturated core compared to fully aromatic quinoline-3-carboxylic acids, potentially offering improved physicochemical properties (lower logP, higher fraction sp³ = 0.19) and novel intellectual property space. The 3-chlorophenyl substituent at C7 projects into a region that may engage the kinase hinge region or selectivity pocket, depending on the specific kinase target. This compound can serve as a fragment-like starting point for structure-based design of selective kinase inhibitors with improved ligand efficiency metrics .

Solid-State Chemistry and Co-Crystal Engineering Based on the R₂²(8) Hydrogen-Bonded Dimer Motif

The crystal structure of the closely related 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-HHQ-3-carboxylic acid demonstrates that 2,5-dioxo-HHQ-3-carboxylic acids form robust N–H···O hydrogen-bonded inversion dimers (R₂²(8) motif) in the solid state . This reliable supramolecular synthon makes the target compound a candidate for co-crystal screening with pharmaceutical co-formers (e.g., caffeine, nicotinamide, isonicotinamide) to modulate solubility, dissolution rate, or mechanical properties. The 3-chlorophenyl substituent introduces a halogen-bond donor (C–Cl) that may participate in orthogonal halogen-bonding interactions, potentially enabling ternary co-crystal formation strategies not available to the des-chloro or para-chloro analogs .

Quote Request

Request a Quote for 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.